molecular formula C13H19NO2 B8420507 alpha-[[(Tetrahydrofuran-2-ylmethyl)amino]methyl]benzenemethanol

alpha-[[(Tetrahydrofuran-2-ylmethyl)amino]methyl]benzenemethanol

Cat. No. B8420507
M. Wt: 221.29 g/mol
InChI Key: PYEOOOAIPZMXCL-UHFFFAOYSA-N
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Patent
US04803200

Procedure details

A mixture of styrene oxide (1.20 g, 0.010 mole) and tetrahydrofurfurylamine (4.05 g, 0.040 mole) was heated on a steam bath for 2 hours. After standing at ambient temperature for 60 hours the reaction mixture was dissolved in 10 ml of methanol and the solution poured into 120 ml of ice-water. The aqueous mixture was extracted with methylene chloride (50 ml). The extract was dried (over magnesium sulfate) and concentrated to give an oil which began to solidify within one hour. The material was triturated with petroleum ether to obtain 0.73 g of an off-white solid (33%). The solid was recrystallized from isooctane; m.p. 70°-72° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:16])[CH:11]1[O:15][CH2:14][CH2:13][CH2:12]1>CO>[O:15]1[CH2:14][CH2:13][CH2:12][CH:11]1[CH2:10][NH:16][CH2:1][CH:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:9]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
4.05 g
Type
reactant
Smiles
C(C1CCCO1)N
Step Two
Name
ice water
Quantity
120 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with methylene chloride (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (over magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
WAIT
Type
WAIT
Details
to solidify within one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The material was triturated with petroleum ether

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
O1C(CCC1)CNCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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